4-(Pentafluorosulfanyl)benzaldehyde
Overview
Description
4-(Pentafluorosulfanyl)benzaldehyde is a chemical compound with the molecular formula C7H5F5OS. It is a yellowish liquid with a pungent odor and is commonly used in organic synthesis. This compound is known for its unique properties, making it valuable in various scientific research applications.
Scientific Research Applications
4-(Pentafluorosulfanyl)benzaldehyde is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the pentafluorosulfanyl group is a strong electron-withdrawing group, leading to electrophilic aromatic substitution reactions at the meta position .
Mode of Action
The mode of action of these compounds involves their interaction with their targets through electrophilic aromatic substitution reactions . The pentafluorosulfanyl group’s strong electron-withdrawing nature makes the benzene ring more electrophilic, facilitating these reactions .
Biochemical Pathways
Their strong electron-withdrawing nature suggests they could influence pathways involving electrophilic aromatic substitution reactions .
Pharmacokinetics
The pentafluorosulfanyl group is known for its high chemical stability, suggesting potential implications for the bioavailability of these compounds .
Result of Action
Their strong electron-withdrawing nature and the resulting electrophilic aromatic substitution reactions suggest they could have significant effects at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of these compounds. For instance, the pentafluorosulfanyl group demonstrates high chemical stability under both strong acidic and basic conditions . This suggests that the compounds’ action and stability could be influenced by the pH of their environment.
Biochemical Analysis
Biochemical Properties
4-(Pentafluorothio)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of fused heterocycles and aryl pyrollidines . It interacts with various enzymes and proteins, including those involved in the metabolic pathways of the Hepatitis B virus and malaria parasites . The nature of these interactions often involves the formation of stable complexes, which can inhibit or activate specific biochemical pathways.
Cellular Effects
The effects of 4-(Pentafluorothio)benzaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in liver cells, it has been shown to affect the expression of genes involved in viral replication, thereby reducing the viral load . In malaria parasites, it disrupts metabolic processes essential for their survival .
Molecular Mechanism
At the molecular level, 4-(Pentafluorothio)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes critical for viral replication and parasite survival by forming stable complexes that prevent their normal function . Additionally, it can activate certain pathways by binding to regulatory proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Pentafluorothio)benzaldehyde change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(Pentafluorothio)benzaldehyde vary with different dosages in animal models. At lower doses, it can effectively inhibit viral replication and parasite survival without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including liver damage and metabolic disturbances . Threshold effects have been observed, indicating a narrow therapeutic window for its use .
Metabolic Pathways
4-(Pentafluorothio)benzaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . The compound’s interactions with specific enzymes can either enhance or inhibit their activity, depending on the context .
Transport and Distribution
Within cells and tissues, 4-(Pentafluorothio)benzaldehyde is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can influence its activity and efficacy, with certain tissues showing higher concentrations than others .
Subcellular Localization
The subcellular localization of 4-(Pentafluorothio)benzaldehyde is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules, leading to more effective inhibition or activation of biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Pentafluorosulfanyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-fluorotoluene with chlorine to produce benzal chloride, which is then further reacted to form this compound . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Pentafluorosulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include 4-(Pentafluorothio)benzoic acid (from oxidation), 4-(Pentafluorothio)benzyl alcohol (from reduction), and various substituted derivatives (from substitution reactions).
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(Pentafluorosulfanyl)benzaldehyde include:
- 4-Fluorobenzaldehyde
- 4-Trifluoromethylbenzaldehyde
- 4-Chlorobenzaldehyde
Uniqueness
What sets this compound apart from these similar compounds is the presence of the pentafluorothio group. This group imparts unique chemical and physical properties to the compound, making it more reactive and versatile in various applications .
Properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5OS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOYBKNIUCEPMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381320 | |
Record name | 4-(Pentafluorothio)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401892-84-0 | |
Record name | (OC-6-21)-Pentafluoro(4-formylphenyl)sulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401892-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Pentafluorothio)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Pentafluorothio)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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